molecular formula C10H10ClN3 B2849770 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094760-12-9

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B2849770
CAS RN: 1094760-12-9
M. Wt: 207.66
InChI Key: QEXAATUILWZHEJ-UHFFFAOYSA-N
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Description

“5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The “4-chlorobenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that has a chlorine atom substituted at the 4th position .


Molecular Structure Analysis

The molecular structure of “5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole” would likely be influenced by the presence of the triazole ring, the chlorobenzyl group, and the methyl group. For instance, a study on a similar compound, “5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole”, found that the DFT optimized geometry of the compound produced a conformer that was significantly different from the crystal structure .

Scientific Research Applications

Synthesis and Crystal Structure

The compound “5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole” has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c . The title compound consists of a benzene ring and a 1,3,5-triazine ring .

Aphicidal Activity

The compound has shown significant aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%) . This suggests its potential use in pest control.

Antifungal Activity

The compound has also demonstrated antifungal activities against Pythium aphanidermatum (62.0%) . This indicates its potential use in the prevention and treatment of fungal diseases.

Medicinal Applications

Substituted triazine compounds, which include “5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole”, have attracted attention in recent years for their use as medicines . They have been used as adenosine A antagonists, anticonvulsants, antimicrobials, and anticancer agents .

Agrochemical Applications

These compounds have also been used as agrochemicals , such as bactericides, herbicides, and insecticides . This suggests their potential use in agriculture for pest control and plant protection.

Insecticidal Properties

The electron-withdrawing group of NO2 plays a crucial role in providing insecticidal properties . This has been demonstrated against Myzus persicae, Aphis gossypi, Aphis medicagini, Nilaparvata lugens, and Spodoptera littoralis .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXAATUILWZHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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